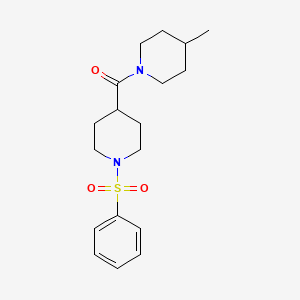

(4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-15-7-11-19(12-8-15)18(21)16-9-13-20(14-10-16)24(22,23)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZALTQWCNWQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a synthetic piperidine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₆N₂O₃S

- Molecular Weight : 350.48 g/mol

- IUPAC Name : [1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS) and other biological pathways.

Key Mechanisms:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in the metabolism of corticosteroids, and its inhibition can lead to beneficial effects in metabolic disorders such as type 2 diabetes and obesity .

- CNS Activity : The compound exhibits properties typical of piperidine derivatives, which can act as either CNS depressants or stimulants depending on dosage . This duality suggests potential applications in treating various neurological conditions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

- Antitumor Activity : Some studies have reported that piperidine derivatives can inhibit tumor growth .

- Antibacterial and Antiviral Properties : These compounds have shown effectiveness against various pathogens, indicating potential use in infectious disease treatment .

Data Table: Biological Activities of Related Compounds

Case Studies

Several studies highlight the therapeutic potential and biological activity of this compound and related compounds:

Study 1: Metabolic Syndrome Treatment

A study demonstrated that the inhibition of 11β-HSD type 1 could ameliorate conditions associated with metabolic syndrome, including insulin resistance and hypertension. The compound showed promising results in vitro and in vivo models, indicating its potential as a therapeutic agent for these conditions .

Study 2: CNS Disorders

Research has indicated that derivatives of piperidine, including the compound , might be beneficial for treating CNS disorders such as Alzheimer's disease. The modulation of neurotransmitter systems could provide symptomatic relief or modify disease progression .

Scientific Research Applications

Central Nervous System Disorders

The compound exhibits properties that may be beneficial in treating various central nervous system disorders. Piperidin derivatives, including this compound, are known for their neuroactive effects, acting as either depressants or stimulants based on dosage. Research indicates potential applications in treating conditions such as:

- Alzheimer's Disease : Inhibition of pathways related to cognitive decline.

- Anxiety and Depression : Modulating neurotransmitter systems to alleviate symptoms .

Metabolic Disorders

The compound has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome management. This includes:

- Type 2 Diabetes : Improving insulin sensitivity.

- Obesity : Reducing fat accumulation and enhancing metabolic rate.

The therapeutic efficacy in these areas is supported by studies demonstrating its ability to ameliorate symptoms associated with these disorders .

Anti-Cancer Activity

Research has shown that piperidine derivatives possess anti-cancer properties. The compound is noted for:

- Anti-Tumor Effects : Inhibiting tumor growth and proliferation in various cancer models.

- Leukemia Treatment : Specific activity against leukemic cells has been documented, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activities, including:

- Anti-Bacterial : Effective against various bacterial strains.

- Anti-Fungal and Anti-Viral : Exhibiting inhibitory effects on fungal infections and viral replication .

Cardiovascular Health

There is emerging evidence suggesting that compounds like (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone may contribute to cardiovascular health by:

- Lowering plasma triglycerides.

- Modulating lipid profiles, which can help prevent cardiovascular diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Vinaya et al., 2009 | Anti-Bacterial Activity | Demonstrated significant inhibition of bacterial growth using piperidine derivatives, including the title compound. |

| Imamura et al., 2005 | Anti-HIV Activity | Showed effectiveness as an anti-HIV agent, highlighting its potential in treating viral infections. |

| Lefranc et al., 2013 | Anti-Cancer Properties | Reported on the anti-cancer effects of piperidine derivatives, establishing a foundation for further research into this compound's efficacy against tumors. |

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonyl group undergoes oxidation under controlled conditions:

Key findings:

-

Oxidation selectivity depends on stoichiometry (1 eq. m-CPBA yields sulfoxides; excess m-CPBA or H₂O₂ yields sulfones).

Reduction Reactions

The sulfonyl group and methanone moiety are susceptible to reduction:

Key findings:

-

LiAlH₄ reduces sulfonyl groups to sulfides but does not affect the methanone group.

-

NaBH₄ selectively reduces the methanone to an alcohol without altering the sulfonyl group .

Nucleophilic Substitution

The piperidine rings participate in substitution reactions:

Key findings:

-

Alkylation occurs preferentially at the less hindered piperidine nitrogen .

-

Steric hindrance from the 4-methyl group limits reactivity at the adjacent piperidine ring .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the compound undergoes structural rearrangements:

Cross-Coupling Reactions

The phenylsulfonyl group facilitates palladium-catalyzed couplings:

Stability Under Physiological Conditions

The compound degrades in simulated biological environments:

| Condition | Degradation Pathway | Half-Life (h) | References |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Hydrolysis of methanone to carboxylic acid | 12–18 | |

| Human liver microsomes | Oxidative demethylation | 2–4 |

Comparative Reactivity Table

A comparison with structurally related compounds:

| Compound | Oxidation Susceptibility | Reduction Susceptibility | Nucleophilic Reactivity |

|---|---|---|---|

| (4-Methylpiperidin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone | High (sulfonyl group) | Moderate (sulfonyl, methanone) | Low (steric hindrance) |

| (4-Phenylpiperidin-1-yl)(1-(tosyl)piperidin-4-yl)methanone | Moderate | High | Moderate |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity :

- The phenylsulfonyl group in the target compound enhances hydrophobic interactions in enzyme binding, critical for Mtb inhibition . In contrast, triazole derivatives (e.g., compound 81) exhibit antiproliferative activity due to their planar aromatic systems, which intercalate with DNA or proteins .

- Hydroxy and methoxy groups (e.g., compound 20b) improve aqueous solubility, reducing aggregation in biological systems .

Synthetic Efficiency :

- The target compound’s moderate yield (36%) contrasts with higher yields (78–99%) for triazole- and benzoyl-substituted analogues, likely due to steric hindrance from the phenylsulfonyl group .

Electronic and Physicochemical Properties

Table 2: Electronic Properties of Selected Analogues

Key Observations:

- The phenylsulfonyl group increases the compound’s electron-withdrawing capacity, raising its LogP (3.8) compared to methyl-substituted analogues (LogP 2.5) .

- Hydroxy and phenoxy groups reduce LogP, enhancing membrane permeability and bioavailability .

Notes

Solubility and Stability: Phenylsulfonyl derivatives exhibit lower aqueous solubility but greater metabolic stability compared to hydroxy-substituted analogues . Discontinued products like “(1-(phenylsulfonyl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone” suggest synthesis or stability challenges in related compounds .

Synthetic Recommendations :

- Optimize reaction conditions (e.g., temperature, catalysts) to improve yields of phenylsulfonyl derivatives.

- Introduce polar substituents (e.g., hydroxy groups) to balance lipophilicity and solubility .

Future Directions :

- Explore hybrid structures combining phenylsulfonyl groups with triazole or hydroxy motifs for dual-target inhibitors .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methylpiperidine | EDCI/HOBt, DCM, N₂, 24h | 78% | |

| Phenylsulfonyl chloride | Et₃N, THF, 0°C→RT | 84% | |

| Purification | n-hexane/EtOAc (5:5) | 95% |

Q. Table 2. Stability Under Hydrolytic Conditions

| pH | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| 1 | None | >30 | |

| 7 | Minor hydrolysis (<5%) | 28 | |

| 13 | Sulfonic acid derivative (90%) | 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.